molecular formula C12H15NO2 B11897813 3-(Dimethylamino)-2-methylchroman-4-one

3-(Dimethylamino)-2-methylchroman-4-one

Cat. No.: B11897813
M. Wt: 205.25 g/mol
InChI Key: OLUMTVYVDWSSJK-UHFFFAOYSA-N
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Description

3-(Dimethylamino)-2-methylchroman-4-one is an organic compound belonging to the chromanone family It features a chromanone core structure with a dimethylamino group at the third position and a methyl group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethylamino)-2-methylchroman-4-one typically involves the reaction of 2-methylchroman-4-one with dimethylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction can be represented as follows:

[ \text{2-methylchroman-4-one} + \text{dimethylamine} \rightarrow \text{this compound} ]

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production process, ensuring consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Dimethylamino)-2-methylchroman-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chromanone oxides, while reduction can produce various reduced derivatives.

Scientific Research Applications

3-(Dimethylamino)-2-methylchroman-4-one has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(Dimethylamino)-2-methylchroman-4-one involves its interaction with specific molecular targets and pathways. The dimethylamino group plays a crucial role in its activity, influencing its binding affinity and reactivity. The compound may exert its effects by modulating enzyme activity, altering cellular signaling pathways, or interacting with nucleic acids.

Comparison with Similar Compounds

Similar Compounds

    2-Methylchroman-4-one: Lacks the dimethylamino group, resulting in different chemical properties and reactivity.

    3-(Dimethylamino)chroman-4-one: Similar structure but without the methyl group at the second position.

    3-(Dimethylamino)-2-ethylchroman-4-one: Contains an ethyl group instead of a methyl group at the second position.

Uniqueness

3-(Dimethylamino)-2-methylchroman-4-one is unique due to the presence of both the dimethylamino and methyl groups, which confer distinct chemical properties and potential applications. Its specific structure allows for unique interactions in chemical reactions and biological systems, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

3-(dimethylamino)-2-methyl-2,3-dihydrochromen-4-one

InChI

InChI=1S/C12H15NO2/c1-8-11(13(2)3)12(14)9-6-4-5-7-10(9)15-8/h4-8,11H,1-3H3

InChI Key

OLUMTVYVDWSSJK-UHFFFAOYSA-N

Canonical SMILES

CC1C(C(=O)C2=CC=CC=C2O1)N(C)C

Origin of Product

United States

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